REACTION_CXSMILES
|
[C:1]([C:3]1[CH:16]=[CH:15][C:6]([CH2:7][N:8]2[CH2:11][CH:10]([C:12]([OH:14])=[O:13])[CH2:9]2)=[CH:5][CH:4]=1)#[N:2].[C:17](O)([CH3:20])([CH3:19])[CH3:18].C(Cl)CCl>CN(C1C=CN=CC=1)C.ClC(Cl)C>[C:1]([C:3]1[CH:4]=[CH:5][C:6]([CH2:7][N:8]2[CH2:9][CH:10]([C:12]([O:14][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:13])[CH2:11]2)=[CH:15][CH:16]=1)#[N:2]
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Name
|
|
Quantity
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3.25 g
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Type
|
reactant
|
Smiles
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C(#N)C1=CC=C(CN2CC(C2)C(=O)O)C=C1
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Name
|
|
Quantity
|
14.1 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)O
|
Name
|
|
Quantity
|
1.84 g
|
Type
|
catalyst
|
Smiles
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CN(C)C=1C=CN=CC1
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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ClC(C)Cl
|
Name
|
|
Quantity
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4.32 g
|
Type
|
reactant
|
Smiles
|
C(CCl)Cl
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Type
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CUSTOM
|
Details
|
to stir over the weekend
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The volatiles were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between ethyl acetate (250 mL)
|
Type
|
WASH
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Details
|
The organic layer was washed with water (250 mL)
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Type
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WASH
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Details
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washed with brine (100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
|
CONCENTRATION
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Details
|
Concentration under reduced pressure
|
Type
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CUSTOM
|
Details
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afforded a light yellow oil which
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Type
|
CUSTOM
|
Details
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was chromatographed on a 5×15 cm silica gel column
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Type
|
WASH
|
Details
|
eluting with a 0-40% ethyl acetate/hexane gradient
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Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C(CN2CC(C2)C(=O)OC(C)(C)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 12.9 mmol | |
AMOUNT: MASS | 3.5 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |